4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate
Description
Properties
IUPAC Name |
[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] octanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O3/c1-2-3-4-5-9-12-23(25)26-21-16-13-19(14-17-21)15-18-22(24)20-10-7-6-8-11-20/h6-8,10-11,13-18H,2-5,9,12H2,1H3/b18-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYOERFSWKBFJH-OBGWFSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate typically involves the esterification of 4-[(E)-3-oxo-3-phenyl-1-propenyl]phenol with octanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and propenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl or propenyl derivatives.
Scientific Research Applications
4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares 4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate with analogous octanoate esters and related derivatives:
Key Research Findings
Bromoxynil Octanoate
- Application : A post-emergence herbicide targeting broadleaf weeds. Esterification enhances lipophilicity, improving foliar absorption and efficacy .
- Toxicity : Classified as moderately toxic, with regulatory limits on residues in agricultural products.
Phenyl Mercury Octanoate
- Historical Use : Employed as a biocide and preservative in paints and coatings.
- Regulatory Status : Restricted under EU regulations due to mercury content (≥0.01% by weight prohibited) .
Diazenyl-Substituted Octanoate (77607-11-5)
- No toxicity data available, but azo compounds are often scrutinized for carcinogenic metabolites.
Target Compound: this compound
- Hypothesized Properties :
- The α,β-unsaturated ketone may confer reactivity useful in Michael addition or polymerization reactions.
- The phenyl group could enhance stability or facilitate π-π interactions in material science applications.
- Research Gaps: Limited data on synthesis, biological activity, or industrial use necessitate further studies.
Critical Analysis of Structural and Functional Divergences
- Mercury vs. Non-Mercury Derivatives: Mercury-containing octanoates (e.g., phenyl mercury octanoate) exhibit biocidal activity but face severe regulatory restrictions due to environmental and health risks . Non-mercury analogs like bromoxynil octanoate prioritize functional group modifications (e.g., nitrile, halogen) for targeted agrochemical effects.
- Azo vs. α,β-Unsaturated Ketone Moieties : Diazenyl groups (e.g., 77607-11-5) enable chromophoric properties, whereas the α,β-unsaturated ketone in the target compound may favor chemical reactivity or bioactivity.
- Ester Chain Length: All compared compounds share the octanoate chain, suggesting a balance between hydrophobicity and molecular weight for optimal bioavailability or material compatibility.
Q & A
Spectroscopy :
- ¹H/¹³C NMR : Assign proton environments (e.g., vinyl protons at δ 6.8–7.5 ppm) and carbonyl carbons (δ 170–210 ppm) .
- FT-IR : Confirm ester (C=O at ~1740 cm⁻¹) and α,β-unsaturated ketone (C=O at ~1680 cm⁻¹) functionalities .
X-ray crystallography : Resolve stereochemistry (e.g., E-configuration of the propenyl group) using SHELXTL software .
Q. How can researchers address structural elucidation challenges?
- Methodological Answer : Ambiguities in stereochemistry or substituent positioning require:
Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using Gaussian 09 .
Crystallographic refinement : Apply programs like DIAMOND to analyze hydrogen bonding and packing motifs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer : Systematic parameter variation and design of experiments (DOE) are critical:
Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) for selective hydrogenation of byproducts .
Solvent optimization : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents to balance reaction rate and selectivity .
Kinetic studies : Monitor intermediate formation via in-situ UV-Vis spectroscopy to identify rate-limiting steps .
Q. What strategies reconcile contradictory data in published synthetic protocols?
- Methodological Answer : Resolve discrepancies (e.g., conflicting yields) through:
Reproducibility trials : Replicate protocols under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference .
Computational modeling : Use molecular dynamics simulations to predict solvent effects on reaction pathways .
Q. How can researchers evaluate the compound’s potential biological activity?
- Methodological Answer : Prioritize in silico and in vitro methods:
Molecular docking : Simulate interactions with target proteins (e.g., cyclooxygenase-2) using AutoDock Vina .
Enzyme inhibition assays : Measure IC₅₀ values via fluorometric or colorimetric readouts (e.g., using microplate readers) .
Q. What computational approaches predict structure-property relationships?
- Methodological Answer : Leverage quantum mechanical and cheminformatics tools:
DFT calculations : Map electrostatic potential surfaces to identify reactive sites .
QSAR modeling : Corlate substituent effects (e.g., octanoate chain length) with logP or solubility using Python-based libraries .
Q. How should stability and degradation studies be designed for this compound?
- Methodological Answer :
Forced degradation : Expose to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) to identify degradation products .
HPLC-MS monitoring : Track decomposition pathways and quantify half-lives under accelerated stability conditions .
Q. What methodologies validate experimental data in interdisciplinary studies?
- Methodological Answer : Cross-validate using:
Statistical analysis : Apply ANOVA to compare batch-to-batch variability in purity/yield .
Inter-laboratory collaboration : Share raw crystallographic data (e.g., CIF files) for independent refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
